molecular formula C8H14ClNO B1488214 2-Chloro-1-(pyrrolidin-1-yl)butan-1-one CAS No. 666853-58-3

2-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Cat. No. B1488214
CAS RN: 666853-58-3
M. Wt: 175.65 g/mol
InChI Key: IBUSCXMNFKPWMP-UHFFFAOYSA-N
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Description

“2-Chloro-1-(pyrrolidin-1-yl)butan-1-one” is a synthetic cathinone . Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis . This substance has been shown to have psychoactive properties .


Synthesis Analysis

The synthesis of synthetic cathinones, including “2-Chloro-1-(pyrrolidin-1-yl)butan-1-one”, is a complex process . The exact synthesis process for this specific compound is not available in the retrieved papers.

Scientific Research Applications

Excess Molar Enthalpies and Mixtures

Research on mixtures of pyrrolidin-2-one with various alcohols at 303.15 K has shown positive excess molar enthalpies for all mixtures, indicating specific interactions between components. This study suggests potential applications in understanding solvent interactions and thermodynamic properties of pyrrolidinone-containing compounds (Mehta, Chauhan, & Triphati, 1997).

Molecular Interactions in Pyrrolidin-2-one Mixtures

Topological investigations into pyrrolidin-2-one and lower alkanol mixtures have revealed insights into molecular species and interactions. This research, involving molar excess volumes and speeds of sound data, could be relevant for designing and understanding the behavior of pyrrolidinone-based mixtures in various solvents (Yadav, Sharma, & Sharma, 2009).

Analytical Characterization of N-Pyrrolidinyl-Substituted Compounds

A study has characterized N-pyrrolidinyl-substituted amphetamine and cathinone derivatives, providing analytical data crucial for forensic identification. The use of advanced techniques like UHPLC-QTOF-MS and GC-Orbitrap-MS for structural elucidation highlights the importance of pyrrolidinone derivatives in legal and forensic contexts (Liu et al., 2022).

Crystal Structure Analysis

The crystal structure of a pyrrolidin-2-one derivative has been determined, contributing to a better understanding of the chemical and physical properties of pyrrolidinone compounds. Such structural analyses are essential for the development of new materials and chemicals based on pyrrolidinone structures (Suddath et al., 1971).

Synthesis and Application of Pyrroles and Pyrrolidines

Research into the synthesis of pyrroles and pyrrolidines from diols and primary amines, using ruthenium complex catalysis, demonstrates the versatility of pyrrolidinone derivatives in organic synthesis. These findings could lead to new methods for synthesizing heterocyclic compounds, which are important in pharmaceuticals and materials science (Tsuji, Yokoyama, Huh, & Watanabe, 1987).

Safety and Hazards

Synthetic cathinones, including “2-Chloro-1-(pyrrolidin-1-yl)butan-1-one”, pose a significant threat to the health and lives of their users . They have been associated with numerous adverse effects, including agitation, psychosis, tachycardia, and even death .

properties

IUPAC Name

2-chloro-1-pyrrolidin-1-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-2-7(9)8(11)10-5-3-4-6-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUSCXMNFKPWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(pyrrolidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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